REACTION_CXSMILES
|
[C]=O.[H][H].[CH3:5][C:6]1[C:11]2CO[C:14](=[O:15])[C:10]=2[C:9](O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=[C:8]([CH2:29]/C=C(/CCC(O)=O)\C)[C:7]=1OC.C(C1CC2CC1CC2C=O)#[N:41]>>[C:29]([CH:8]1[CH2:7][CH:6]2[CH2:5][CH:9]1[CH:10]([CH:14]=[O:15])[CH2:11]2)#[N:41] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1C2CC(C(C1)C2)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a hydroformylation reaction
|
Type
|
CUSTOM
|
Details
|
Since the pressure in the autoclave decreased with proceeds of the reaction
|
Type
|
TEMPERATURE
|
Details
|
to be maintained at 100° C.
|
Type
|
CUSTOM
|
Details
|
the hydroformylation reaction
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the gas mixture in the system was purged
|
Type
|
CUSTOM
|
Details
|
nitrogen, and 276.7 g of a reaction liquid
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1C2C(CC(C1)C2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |